5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine
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Overview
Description
5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine typically involves the bromination of N2,N4-dimethylpyrimidine-2,4-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dehalogenated pyrimidine derivatives.
Scientific Research Applications
5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the dimethyl groups on the pyrimidine ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine
- 5-bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine
- 5-bromopyrimidine-2,4-diamine
Uniqueness
5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and dimethyl groups on the pyrimidine ring allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various research applications .
Properties
CAS No. |
1507910-23-7 |
---|---|
Molecular Formula |
C6H9BrN4 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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